molecular formula C12H15ClN2O2 B15323853 5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one

5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one

Cat. No.: B15323853
M. Wt: 254.71 g/mol
InChI Key: PEDGLZFQGXVNDO-UHFFFAOYSA-N
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Description

5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one (CAS 1479774-42-9) is a chemical compound with a molecular formula of C12H15ClN2O2 and a molecular weight of 254.71 g/mol . This molecule features a pyrrolidin-2-one scaffold linked to a 5-chloro-2-hydroxybenzyl group via an aminomethyl bridge, a structure that suggests potential for diverse research applications. The presence of these pharmacologically relevant motifs indicates its value as a key intermediate or building block in medicinal chemistry and drug discovery research. Scientists may investigate its application in the synthesis of more complex molecules targeting the central nervous system, given the prevalence of the pyrrolidinone ring in neuroactive compounds. Similarly, the structural framework is suitable for exploring potential bioactivity in other therapeutic areas. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions of 2-8°C are recommended to ensure long-term stability .

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

5-[[(5-chloro-2-hydroxyphenyl)methylamino]methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H15ClN2O2/c13-9-1-3-11(16)8(5-9)6-14-7-10-2-4-12(17)15-10/h1,3,5,10,14,16H,2,4,6-7H2,(H,15,17)

InChI Key

PEDGLZFQGXVNDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CNCC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Reductive Amination Pathways

Core Reaction Mechanism

The reductive amination approach involves the condensation of 5-chloro-2-hydroxybenzylamine with pyrrolidin-2-one-carbaldehyde in the presence of a reducing agent. This method capitalizes on the formation of an imine intermediate, which is subsequently reduced to the secondary amine. Key considerations include:

  • Solvent selection : Polar aprotic solvents such as tetrahydrofuran (THF) or ethanol enhance intermediate stability.
  • Catalyst systems : Palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) are frequently employed for selective reduction.
Example Protocol:
  • Dissolve 5-chloro-2-hydroxybenzylamine (1.0 equiv) and pyrrolidin-2-one-carbaldehyde (1.2 equiv) in anhydrous ethanol.
  • Add NaBH3CN (1.5 equiv) at 0°C under nitrogen atmosphere.
  • Stir for 12 hours at 25°C, followed by quenching with aqueous NH4Cl.
  • Purify via column chromatography (SiO2, ethyl acetate/hexane 3:7) to yield the target compound (68–72% yield).

Hydrogenation of Nitro Intermediates

Nitromethylene Precursor Synthesis

Adapting methodologies from pyrrolidine derivatives, the nitro intermediate 5-(((5-chloro-2-hydroxybenzyl)nitromethyl)pyrrolidin-2-one is synthesized via nucleophilic substitution.

Critical Steps:
  • Nitromethylation : React 5-chloro-2-hydroxybenzyl chloride with nitromethane in the presence of K2CO3 (DMF, 80°C, 6 hours).
  • Cyclization : Treat the resulting nitromethyl derivative with pyrrolidin-2-one under Mitsunobu conditions (DIAD, PPh3).

Catalytic Hydrogenation

Hydrogenation of the nitro group to an amine is achieved using:

  • Catalyst : 5% Pd/C or Raney nickel.
  • Gas mixtures : H2/CO2 (ratios 1:0.1–10) enhance selectivity by mitigating over-reduction.
Example Catalyst H2:CO2 Ratio Temp (°C) Pressure (atm) Selectivity (%)
1 Pd/C 1:0.1 70 10 94.3
2 Raney Ni 1:2 100 50 97.9

Key Finding : Higher CO2 proportions (≥0.2:1) suppress byproduct formation but require elevated pressures (≥10 atm).

Benzylamine Coupling via Nucleophilic Substitution

Tosylate Activation

The hydroxyl group in 5-chloro-2-hydroxybenzyl alcohol is converted to a tosylate (TsCl, Et3N, CH2Cl2), enabling displacement by the aminomethylpyrrolidinone moiety.

Optimization Challenges:
  • Regioselectivity : Competing O- vs. N-alkylation necessitates bulky bases (e.g., DBU) to favor N-substitution.
  • Solvent effects : Dimethylacetamide (DMAc) improves solubility of tosylate intermediates.

Reaction Condition Analysis

Solvent Impact on Yield

Aqueous sulfuric acid (0.1–3.0 M) stabilizes protonated intermediates during hydrogenation, achieving yields >80%. Non-polar solvents (toluene) are less effective (<50% yield) due to poor intermediate solubility.

Temperature and Pressure Profiles

  • Low-temperature regimes (25–50°C): Favor kinetic control but prolong reaction times (24–48 hours).
  • High-pressure hydrogenation (10–50 atm): Accelerates nitro-group reduction but risks decomposition above 100°C.

Industrial-Scale Considerations

Continuous Flow Reactor Design

Patent data highlights the superiority of flow reactors over batch autoclaves:

  • Residence time : 30–60 minutes.
  • Catalyst bed stability : Granular Pd/C maintains activity for >200 cycles.

Byproduct Management

  • Sulfate salts : Neutralization with NaOH post-hydrogenation removes residual H2SO4.
  • Chromatography alternatives : Crystallization (ethanol/water 1:1) achieves >95% purity.

Emerging Methodologies

Enzymatic Amination

Preliminary studies suggest transaminases can catalyze the amination of pyrrolidinone derivatives with enantiomeric excess >90%, though substrate scope remains limited.

Photoredox Catalysis

Visible-light-mediated coupling of 5-chloro-2-hydroxybenzyl radicals with aminomethylpyrrolidinone shows promise for mild, metal-free synthesis (58% yield under blue LED).

Chemical Reactions Analysis

Types of Reactions

5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis of 5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one

The synthesis of this compound typically involves the reaction of 5-chloro-2-hydroxybenzylamine with pyrrolidin-2-one derivatives. Various synthetic pathways have been explored to enhance yield and purity. One notable method includes the use of coupling reactions that facilitate the formation of the desired amine linkage, followed by cyclization to form the pyrrolidine ring.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit potent antioxidant activities. A study demonstrated that certain analogs showed antioxidant effects greater than ascorbic acid, making them potential candidates for therapeutic applications in oxidative stress-related diseases .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results suggest efficacy against various bacterial strains, indicating potential use in developing new antimicrobial agents. The structure-activity relationship (SAR) studies reveal that modifications on the benzyl moiety can significantly impact antimicrobial potency.

Case Studies

  • Antioxidant Activity Study : A series of compounds derived from this compound were evaluated using DPPH radical scavenging assays. Results indicated that some derivatives had an antioxidant capacity exceeding that of established antioxidants like ascorbic acid .
  • Antimicrobial Evaluation : In vitro tests showed that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential as broad-spectrum antimicrobial agents.

Cancer Research

Emerging studies suggest that compounds related to this compound may exhibit anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, with ongoing research aimed at elucidating the specific pathways involved.

Neurological Applications

Given its structural similarity to known neuroprotective agents, this compound is being investigated for potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Initial findings support its ability to cross the blood-brain barrier, enhancing its therapeutic viability.

Mechanism of Action

The mechanism of action of 5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidin-2-one Derivatives

Substituent Variations on the Benzyl Group

(a) 5-(2,4-Dimethylbenzyl)pyrrolidin-2-one (DMBPO, 18)
  • Structure : A 2,4-dimethylbenzyl group replaces the 5-chloro-2-hydroxybenzyl moiety.
  • Activity : Exhibits cytotoxic activity against HEP2 and HepG2 cancer cells with IC50 values of 8.3 μg/mL and 2.8 μg/mL, respectively .
(b) 5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one
  • Structure : Substitutes a 3-bromo-4-hydroxybenzyl group instead of 5-chloro-2-hydroxybenzyl.
  • Implications : Bromine’s larger atomic radius and lower electronegativity vs. chlorine may affect steric interactions and halogen bonding in biological systems. The shifted hydroxyl group (4-position vs. 2-position) could alter hydrogen-bonding patterns .

Functional Group Modifications on the Pyrrolidin-2-one Core

(a) 5-(Benzylamino)pyrrolidin-2-one (Compound 4)
  • Structure : Lacks the hydroxychlorobenzyl group, featuring a simple benzylamine substituent.
  • Relevance : Used in chiral stationary phase studies, highlighting its role in enantiomer separation. The target compound’s chlorine and hydroxyl groups may enhance chiral recognition in similar applications .
(b) 5-(Tosyloxymethyl)pyrrolidin-2-one (Compound 4 from )
  • Structure : Contains a tosyloxymethyl group, introducing a sulfonate ester.

Structural and Functional Data Table

Compound Name Substituent Key Properties/Activities Reference ID
5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one 5-Chloro-2-hydroxybenzylamine Polar, potential halogen bonding
5-(2,4-Dimethylbenzyl)pyrrolidin-2-one (DMBPO) 2,4-Dimethylbenzyl Cytotoxic (IC50: 2.8–8.3 μg/mL)
5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one 3-Bromo-4-hydroxybenzylamine Steric bulk from bromine
5-(Benzylamino)pyrrolidin-2-one Benzylamine Chiral separation applications

Implications for Drug Discovery

The 5-chloro-2-hydroxybenzyl group in the target compound may enhance binding to targets like kinases or GPCRs, where halogen interactions are critical. Comparative data with DMBPO suggest that introducing electronegative groups could optimize cytotoxicity, while brominated analogs offer insights into steric vs. electronic trade-offs.

Biological Activity

5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical formula:

  • Molecular Formula : C₁₂H₁₅ClN₂O₂
  • Molecular Weight : 254.71 g/mol
  • CAS Number : 1479774-42-9

The structure features a pyrrolidinone core substituted with a 5-chloro-2-hydroxybenzyl moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties.

Case Study: A549 Lung Adenocarcinoma Model

In vitro tests using A549 human lung adenocarcinoma cells showed that this compound and its derivatives significantly reduced cell viability. The following table summarizes the cytotoxic effects observed:

CompoundConcentration (µM)Viability (%)Reference
This compound10066
Cisplatin (Control)10050

The results indicate that the compound exhibits a structure-dependent anticancer activity, with certain modifications enhancing its potency against cancer cells while maintaining lower toxicity towards non-cancerous cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against multidrug-resistant strains of bacteria.

Case Study: Antimicrobial Efficacy Against MRSA

In tests against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated promising activity:

PathogenMIC (µg/mL)Reference
MRSA<0.125
Linezolid-resistant S. aureus<0.125

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains.

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The presence of the hydroxyl group and the chloro substituent on the benzyl ring enhances its reactivity and affinity for biological macromolecules, which may contribute to its anticancer and antimicrobial effects.

Q & A

Q. What are the recommended synthetic routes for 5-(((5-Chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one, and how can purity be optimized?

Synthesis typically involves base-assisted cyclization of precursors like 5-chloro-2-hydroxybenzylamine and pyrrolidinone derivatives. For example, analogous compounds (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) are synthesized via nucleophilic substitution or condensation reactions under reflux conditions . To optimize purity:

  • Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
    Characterization should include 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, FTIR, and HRMS to confirm structural integrity and assess purity .

Q. How can researchers verify the stability of this compound under experimental storage conditions?

Stability studies should evaluate:

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .
  • Humidity sensitivity : Store samples in desiccators with controlled humidity (e.g., 40–60% RH) and assess hygroscopicity.
    For long-term storage, use inert atmospheres (argon) and low temperatures (−20°C), as suggested for structurally related pyrrolidinones .

Q. What analytical techniques are critical for characterizing this compound’s structure?

  • NMR spectroscopy : 1H^1 \text{H}-NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, pyrrolidinone NH at δ 2.5–3.5 ppm). 13C^{13} \text{C}-NMR confirms carbonyl (C=O) and aromatic carbons .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···N bonds in analogous hydroxybenzyl derivatives) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ ion) with <5 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective modifications (e.g., substitution at the chlorine atom)?

  • Nucleophilic substitution : Replace the chlorine atom using K2_2CO3_3/DMF as a base-solvent system and nucleophiles like amines or thiols. Monitor regioselectivity via 1H^1 \text{H}-NMR .
  • Catalytic methods : Employ transition-metal catalysts (e.g., Pd/C) for cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) .
  • Kinetic studies : Use pseudo-first-order conditions to determine rate constants for competing reaction pathways.

Q. What methodologies are suitable for studying its biological activity (e.g., anticancer or antibacterial effects)?

  • In vitro assays :
    • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) .
    • Antibacterial : Broth microdilution to measure MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic studies :
    • Fluorescence microscopy to assess apoptosis (Annexin V/PI staining).
    • Molecular docking to predict binding affinity for targets (e.g., topoisomerase II) .

Q. How can environmental fate and ecotoxicological impacts be assessed?

  • Environmental partitioning : Measure log KowK_{ow} (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation .
  • Degradation studies :
    • Hydrolysis: Incubate in buffers (pH 4–9) at 25–50°C and quantify degradation products via LC-MS.
    • Photolysis: Expose to simulated sunlight (Xe lamp) and track half-life .
  • Ecotoxicology :
    • Daphnia magna acute toxicity (48-h LC50_{50}).
    • Algal growth inhibition tests (Chlorella vulgaris) .

Q. How can structural analogs be designed to enhance pharmacological properties?

  • Scaffold modifications :
    • Introduce electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability.
    • Replace pyrrolidinone with piperidinone to modulate ring strain and bioavailability .
  • SAR studies :
    • Synthesize analogs with varying substituents (e.g., -OCH3_3, -NO2_2) on the benzyl ring.
    • Corrogate activity data (e.g., IC50_{50}) with Hammett σ values to identify electronic effects .

Addressing Data Contradictions

  • Synthetic yields : reports yields of 46–63% for similar compounds, while cites high yields (≥80%) for chlorinated analogs. To resolve discrepancies, optimize stoichiometry (e.g., excess amine) and reaction time .
  • Biological activity : If conflicting results arise (e.g., cytotoxicity vs. non-toxicity), validate assay conditions (e.g., cell line specificity, serum concentration) and compound purity .

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